molecular formula C39H71Na2O8P B054410 sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate CAS No. 116004-31-0

sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate

Cat. No.: B054410
CAS No.: 116004-31-0
M. Wt: 722.9 g/mol
InChI Key: JUKKLZHXFHPJSF-ZBFGHDQJSA-M
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Description

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields It is known for its unique structure, which includes two octadec-9-enoyloxy groups attached to a propyl hydrogen phosphate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate typically involves the esterification of (9Z)-octadec-9-enoic acid with a suitable diol, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyloxy groups to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and phosphorylation reactions.

    Biology: The compound is studied for its potential role in cell membrane structure and function.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism by which sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate
  • Sodium (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl hydrogen phosphate

Uniqueness

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two octadec-9-enoyloxy groups. This structure imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and drug delivery systems.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKKLZHXFHPJSF-ZBFGHDQJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1039686
Record name Dioleoyl phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116004-31-0
Record name Dioleoyl phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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